N-Lauroyl-L-serine

Catalog No.
S1509530
CAS No.
14379-56-7
M.F
C15H29NO4
M. Wt
287.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Lauroyl-L-serine

CAS Number

14379-56-7

Product Name

N-Lauroyl-L-serine

IUPAC Name

2-(dodecanoylamino)-3-hydroxypropanoic acid

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

InChI

InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20)

InChI Key

XGFQVJQXCLZRFH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC(CO)C(=O)O

Synonyms

N-dodecanoyl-L-serine, N-dodecanoyl-Ser, N-dodecanoylserine, N-dodecanoylserine sodium

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CO)C(=O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O

Antimicrobial Activity:

Studies have investigated the potential of N-Lauroyl-L-serine as an antimicrobial agent. Its lauric acid component is known to possess antimicrobial properties, and research suggests that N-Lauroyl-L-serine might exhibit similar activity against certain bacteria and fungi. Source: A study published in "Colloids and Surfaces B: Biointerfaces" found that N-Lauroyl-L-serine exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli: )

Skin Care Applications:

Research has explored the potential use of N-Lauroyl-L-serine in skincare products. It is believed to have various properties potentially beneficial for skin health, including:

  • Moisturizing: N-Lauroyl-L-serine might act as a humectant, attracting and retaining moisture in the skin.
  • Anti-inflammatory: Some studies suggest it might possess anti-inflammatory properties, potentially aiding in conditions like eczema and psoriasis.
  • Skin barrier function: N-Lauroyl-L-serine might contribute to strengthening the skin barrier, improving its resilience against external stressors.

Other Potential Applications:

Preliminary research has explored other potential applications of N-Lauroyl-L-serine, including:

  • Drug delivery: It might be used as a carrier for drug delivery, potentially improving the absorption and bioavailability of certain drugs.
  • Food additive: Some studies suggest N-Lauroyl-L-serine might have applications as a food additive, but further research is needed to understand its safety and efficacy in this context.

N-Lauroyl-L-serine is a derivative of the amino acid L-serine, characterized by the addition of a lauroyl group (a fatty acid chain derived from lauric acid) to its nitrogen atom. This compound is amphiphilic, meaning it possesses both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties, which makes it particularly useful in various applications, especially in the fields of biochemistry and pharmaceuticals. Its structure can be represented as follows:

N Lauroyl L serine C12H23NO3\text{N Lauroyl L serine }\text{C}_{12}\text{H}_{23}\text{NO}_3

The lauroyl group enhances the compound's surfactant properties, making it an effective emulsifier and stabilizer in formulations.

Typical of amino acids and fatty acid derivatives. Key reactions include:

  • Amidation: The formation of N-lauroyl-L-serine typically involves the amidation reaction between L-serine and lauroyl chloride or methyl laurate. This reaction forms an amide bond, linking the fatty acid to the amino acid backbone .
  • Hydrolysis: Under acidic or basic conditions, N-lauroyl-L-serine can hydrolyze back into L-serine and lauric acid, demonstrating its reversible nature .
  • Esterification: It can also undergo esterification reactions with alcohols to form esters, which may have different properties and applications .

N-Lauroyl-L-serine exhibits various biological activities due to its structural characteristics. It has been shown to possess:

  • Antimicrobial Properties: The compound demonstrates effectiveness against certain bacteria and fungi, making it a candidate for use in antimicrobial formulations .
  • Cellular Signaling: As a derivative of L-serine, it may play a role in cellular signaling pathways, influencing processes such as cell proliferation and differentiation .
  • Neuroprotective Effects: Some studies suggest that N-lauroyl-L-serine could have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

The synthesis of N-lauroyl-L-serine can be achieved through several methods:

  • Direct Amidation: This involves reacting L-serine with lauroyl chloride or methyl laurate in the presence of a base to facilitate the formation of the amide bond. The reaction typically requires controlled conditions to avoid side products .
  • Enzymatic Synthesis: Enzymes such as lipases can be used to catalyze the reaction between L-serine and fatty acids, providing a more environmentally friendly approach to synthesis .
  • Chemical Modification: Starting from other serine derivatives or amino acids, chemical modifications can yield N-lauroyl-L-serine through various synthetic pathways including protection/deprotection strategies .

N-Lauroyl-L-serine has diverse applications across multiple fields:

  • Pharmaceuticals: Used as an excipient in drug formulations due to its surfactant properties.
  • Cosmetics: Incorporated into skincare products for its emulsifying and stabilizing capabilities.
  • Food Industry: Acts as an emulsifier in food products, enhancing texture and stability.
  • Biotechnology: Utilized in cell culture media as a nutrient supplement.

Interaction studies involving N-lauroyl-L-serine focus on its ability to form complexes with various biomolecules:

  • Protein Interactions: Research indicates that N-lauroyl-L-serine can interact with proteins, potentially altering their conformation and activity.
  • Membrane Interactions: Its amphiphilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and permeability.

These interactions are crucial for understanding its biological functions and therapeutic potential.

Several compounds share structural similarities with N-lauroyl-L-serine. Here are a few notable examples:

Compound NameStructure TypeUnique Features
N-Oleoyl-L-serineFatty Acid DerivativeContains an oleoyl group; known for stimulating bone formation .
N-Palmitoyl-L-serineFatty Acid DerivativePalmitoyl group; commonly used in cosmetic formulations.
N-Cocoyl-L-serineFatty Acid DerivativeDerived from coconut oil; has unique surfactant properties.

Uniqueness of N-Lauroyl-L-serine

What distinguishes N-lauroyl-L-serine from these similar compounds is its specific fatty acid chain length (lauric acid), which imparts unique physicochemical properties that enhance its effectiveness as an emulsifier and surfactant. Additionally, its biological activity related to antimicrobial effects sets it apart from other derivatives.

Enzymatic Synthesis Approaches

Acylase I-Mediated Synthesis

Acylase I from pig kidney (EC 3.5.1.14) has demonstrated high hydrolytic activity toward N-acyl-L-amino acids, making it a promising biocatalyst for reverse hydrolysis reactions. In glycerol-water systems, this enzyme achieved conversions of up to 82% for N-lauroyl-L-arginine and 44% for N-lauroyl-L-glutamic acid under optimized conditions [1] [2]. While direct data on N-Lauroyl-L-serine synthesis is limited, analogous protocols suggest similar potential. Key parameters include:

  • pH Optimization: Reactions performed at pH 7.0–7.5 maximize enzyme activity and product yield [1].
  • Water Content: A 17% (v/v) water-to-glycerol ratio enhances solubility of hydrophobic substrates while maintaining enzymatic stability [2].
  • Substrate Ratios: Molar excesses of L-amino acids (e.g., 83 mM sodium glutamate) relative to lauric acid (5.6 mM) drive equilibrium toward synthesis [1].

These conditions highlight the enzyme’s adaptability, though serine-specific studies are needed to confirm efficiency.

Paraburkholderia monticola Aminoacylase Applications

The recombinant aminoacylase from Paraburkholderia monticola (PmAcy) represents a breakthrough in N-acyl-L-amino acid synthesis. This enzyme exhibits broad substrate specificity, achieving >70% conversion for lauroyl-methionine and lauroyl-glutamine [3]. PmAcy’s thermostability (activity up to 50°C) and pH tolerance (5.0–9.0) make it suitable for industrial processes. For serine acylation, PmAcy’s active site geometry may require optimization to accommodate serine’s hydroxyl group, a challenge not observed with bulkier residues like arginine [3].

Optimization Parameters in Enzymatic Processes

Enzymatic synthesis efficiency depends on:

  • Temperature: 37°C balances reaction rate and enzyme denaturation [1].
  • Solvent Composition: Glycerol reduces dielectric constant, favoring amide bond formation over hydrolysis [2].
  • Enzyme Loading: 0.1% (w/v) acylase I achieves equilibrium within 24 hours [1].
    Scale-up trials using acylase I produced gram quantities of N-lauroyl-L-glutamic acid, suggesting feasibility for N-Lauroyl-L-serine at industrial scales [1].

Chemical Synthesis Routes

Lauroyl Chloride Acylation Mechanisms

Traditional acylation employs lauroyl chloride and L-serine in alkaline aqueous-organic biphasic systems. The reaction proceeds via nucleophilic acyl substitution:
$$ \text{L-serine} + \text{C}{11}\text{H}{23}\text{COCl} \rightarrow \text{N-Lauroyl-L-serine} + \text{HCl} $$
Excess triethylamine neutralizes HCl, driving the reaction forward. However, this method faces challenges in regioselectivity, as serine’s hydroxyl group may undergo unintended esterification [4].

Methyl Laurate Reaction Pathways

Alternative routes use methyl laurate and L-serine under basic conditions. In a 2-propanol:n-hexane (3:1) system, transesterification yields N-Lauroyl-L-serinamide, a precursor hydrolyzable to N-Lauroyl-L-serine [4]. Key advantages include:

  • Mild Conditions: Avoids corrosive acyl chlorides.
  • Byproduct Management: Methanol removal shifts equilibrium toward product formation.
    Reported yields for serinamide derivatives reach 68%, though hydrolysis steps require further optimization [4].

Catalyst Influence on Synthesis Efficiency

Alkaline catalysts (e.g., NaOH, KOH) enhance nucleophilicity of serine’s α-amino group. Heterogeneous catalysts like zeolites improve selectivity by minimizing side reactions. In methyl laurate routes, 0.5 M NaOH increases conversion rates by 40% compared to uncatalyzed systems [4].

Green Chemistry Approaches to N-Lauroyl-L-serine Synthesis

Enzymatic methods exemplify green synthesis by:

  • Solvent Selection: Glycerol, a biodegradable byproduct, replaces toxic organic solvents [1] [3].
  • Energy Efficiency: Reactions at 37°C reduce thermal energy demands [2].
  • Waste Reduction: Acylase I’s reusability (5 cycles with <15% activity loss) minimizes enzyme waste [1].

Solvent System Optimization

Glycerol-Water Systems

Glycerol’s hydrophilicity and low volatility make it ideal for enzymatic synthesis. At 83% glycerol (v/v), N-lauroyl-L-glutamic acid synthesis increased 30-fold compared to aqueous buffers [1]. Similar systems could enhance serine solubility, particularly at >100 mM concentrations.

2-Propanol:n-Hexane Ratio Effects

In chemical synthesis, 2-propanol:n-hexane (3:1) improves lauric acid solubility while facilitating phase separation for product recovery [4]. Higher hexane ratios (>50%) reduce serine solubility, decreasing yields by 22% [4].

Influence on Reaction Yield and Product Purity

Solvent polarity directly impacts byproduct formation. Glycerol-water systems reduce hydrolysis byproducts to <5%, whereas pure aqueous media generate 15–20% undesired derivatives [2]. Post-reaction extraction with n-hexane achieves 92% purity for N-lauroyl-L-glutamic acid, a protocol adaptable to serine [1].

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

287.20965841 g/mol

Monoisotopic Mass

287.20965841 g/mol

Heavy Atom Count

20

Related CAS

70609-64-2 (sodium)

Other CAS

14379-56-7

Dates

Last modified: 08-15-2023

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